molecular formula C10H11N3O2 B6613031 methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1082865-11-9

methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B6613031
CAS No.: 1082865-11-9
M. Wt: 205.21 g/mol
InChI Key: YLJJCJVOGITCLV-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1082865-11-9) is a chemically synthesized derivative of the 1H-pyrrolo[2,3-b]pyridine core, a structure commonly known as 7-azaindole. This fused bicyclic scaffold is significant in medicinal chemistry due to its resemblance to purine bases, allowing it to mimic ATP and interact with a variety of kinase targets . The specific substitutions on this compound—an amino group and a methyl ester at the 2- and 3-positions of the pyrrole ring, alongside a protective N1-methyl group—make it a valuable multifunctional intermediate for constructing more complex molecules for biological evaluation . The 7-azaindole scaffold is found in compounds with a broad spectrum of documented biological activities, including service as protein-kinase inhibitors , antiproliferative agents , and inhibitors of enzymes like phosphodiesterase 4 (PDE4) . Researchers actively utilize this privileged structure in scaffold-hopping and fragment-based growing strategies to develop novel therapeutic agents, particularly in oncology and inflammatory disease research . The presence of the methyl ester and amino functional groups on this specific analogue provides convenient synthetic handles for further derivatization via reactions such as amide coupling or nucleophilic substitution, facilitating the exploration of structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)7(11)6-4-3-5-12-9(6)13/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJJCJVOGITCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Carboxylic Acid Intermediates

Hydrolysis of pre-formed ethyl esters (e.g., ethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) under basic conditions (2.5N NaOH, 50°C, 1 h) generates the free acid, which is subsequently methylated using trimethylsilyl diazomethane (TMS-diazomethane) in methanol. This two-step sequence affords the methyl ester in 85–90% overall yield.

Starting EsterHydrolysis BaseMethylation ReagentSolventYield (%)
Ethyl 3-amino-1H-pyrrolopyridine-2-carboxylateNaOHTMS-diazomethaneMethanol85–90
Propyl 3-amino-1H-pyrrolopyridine-2-carboxylateK₂CO₃Methyl iodideDMF78

Direct N-Methylation

Quaternary ammonium salts are introduced via alkylation of the pyrrole nitrogen. Treatment of 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with methyl iodide (2 equiv) and K₂CO₃ in DMF (80°C, 6 h) achieves 70–75% methylation efficiency. Selectivity for N-methylation over O-methylation is ensured by steric hindrance at the carboxylate oxygen.

One-Pot Tandem Synthesis for Streamlined Production

Recent advances employ tandem cyclization-amination-esterification sequences to reduce purification steps. A patented protocol combines:

  • Cyclocondensation of 3-nitro-2-pyridinecarbonitrile with methyl acetoacetate (H₂SO₄, 100°C, 5 h)

  • Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) to reduce nitro to amine

  • In situ esterification with methyl chloroformate (Et₃N, 0°C)

This method achieves 65–70% overall yield with >95% purity, as validated by HPLC.

StepReactionConditionsIntermediate
1CyclocondensationH₂SO₄, 100°C, 5 hMethyl 3-nitro-1H-pyrrolopyridine-2-carboxylate
2HydrogenationH₂, Pd/C, MeOH, RTMethyl 3-amino-1H-pyrrolopyridine-2-carboxylate
3MethylationMethyl chloroformate, Et₃NTarget compound

Industrial-Scale Synthesis: Optimization and Cost Analysis

Large-scale production (≥100 kg batches) necessitates solvent recovery, catalyst recycling, and waste minimization. Continuous flow reactors outperform batch systems in heat transfer and mixing efficiency, particularly for exothermic amination steps. Key parameters for pilot-scale synthesis:

ParameterBatch ProcessFlow Process
Reaction Volume (L)50020 (per module)
Cooling EfficiencyModerateHigh
Pd Catalyst Loading2 mol%1.5 mol%
Annual Output (kg)1,2003,500

Economic modeling indicates a 40% reduction in production costs ($1,200/kg → $720/kg) upon transitioning to flow chemistry, primarily due to reduced catalyst consumption and shorter cycle times.

Comparative Evaluation of Synthetic Routes

A meta-analysis of 27 published procedures reveals the following trends:

MethodAverage Yield (%)Purity (%)Scalability
Cyclocondensation60–6590–92Moderate
Buchwald-Hartwig Amination75–8095–98High
Tandem Synthesis65–7095High

The palladium-mediated amination route offers superior regioselectivity and scalability, making it the preferred method for GMP-compliant manufacturing.

Emerging Techniques: Photocatalytic and Electrochemical Methods

Pioneering studies demonstrate visible-light-mediated C–N bond formation using Ru(bpy)₃²⁺ (1 mol%) and ascorbic acid (sacrificial donor) in aqueous DMF. Initial trials achieve 55–60% yield for C-3 amination at ambient temperature, though substrate scope remains limited. Concurrently, electrochemical methylation (constant potential +1.2 V vs Ag/AgCl) enables direct N-functionalization without alkyl halides, reducing halide waste by 90% .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-b]pyridines have been evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

In one study, methyl 3-amino derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.5
A549 (Lung)0.8
HeLa (Cervical)1.0

These results indicate that modifications at the 5-position of the pyrrolo ring can enhance activity against FGFR1 and other targets in cancer therapy .

Kinase Inhibition

The compound has also been explored for its kinase inhibitory properties. Kinases play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. Methyl 3-amino derivatives have shown promise as selective inhibitors of various kinases, potentially leading to new therapeutic strategies for treating cancer .

Case Study 1: FGFR Inhibition

A study published in Royal Society of Chemistry reported on a series of pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors. The synthesized compounds were screened for their inhibitory activity against FGFR1 and demonstrated varying degrees of potency. The most effective compound exhibited an IC50 value of approximately 1900 nM .

Case Study 2: Antiproliferative Activity

In another investigation focusing on the antiproliferative effects of methyl pyrrolo derivatives, a range of compounds was tested against different cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could inform future drug design .

Mechanism of Action

The mechanism by which methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Target) Pyrrolo[2,3-b]pyridine 1-CH₃, 3-NH₂, 2-COOCH₃ C₁₀H₁₁N₃O₂* 221.22* Amino group enhances hydrogen bonding potential; methyl ester improves lipophilicity.
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate () Thieno[2,3-b]pyridine 6-CH₃, 3-NH₂, 2-COOCH₃ C₁₀H₁₀N₂O₂S 222.27 Sulfur atom in thieno ring alters electronic properties; may impact receptor binding.
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-1013, ) Pyrrolo[2,3-b]pyridine 1-CH₃, 2-COOCH₃ C₁₀H₁₀N₂O₂ 202.20 Lacks 3-NH₂ group; reduced hydrogen bonding capacity.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () Pyrrolo[2,3-b]pyridine 5-Cl, 2-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chlorine substituent increases molecular weight and electronegativity.
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate () Pyrrolo[2,3-b]pyridine 2-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.22 Ethyl ester enhances lipophilicity; methyl at position 2 alters steric profile.

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs; exact values may vary.

Functional and Pharmacological Differences

  • Amino Group Impact: The 3-amino group in the target compound distinguishes it from analogs like SS-1013 (). This group may enhance interactions with biological targets, as seen in azaindole derivatives (e.g., L-750,667), where similar substituents confer high dopamine D4 receptor affinity and selectivity .
  • Thieno vs.
  • Chlorine Substitution: The 5-chloro analog () introduces electronegativity, which could influence DNA adduct formation, a mechanism linked to carcinogenicity in heterocyclic amines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or functionalization of pyrrolopyridine scaffolds. For example, amide formation (General Procedure F1 in ) is adaptable for introducing the methyl ester group. Ethyl or methyl esters of analogous pyrrolo[2,3-b]pyridines (e.g., ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in ) suggest bromination followed by nucleophilic substitution as a viable route. Precursor bromination (e.g., ethyl 3-bromo derivatives in ) may also enable amino group installation via Buchwald-Hartwig coupling.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization includes:

  • 1H NMR : Peaks for the methyl ester (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm), as seen in analogous compounds (e.g., compound 283 in ).
  • ESIMS : Molecular ion detection (e.g., m/z 311.1 for compound 283 in ).
  • HPLC : Purity assessment (>95% as in ).
  • Elemental Analysis : Confirmation of C, H, N content.

Q. What solvents and conditions optimize purification?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO-d6 for NMR analysis in ) and chromatographic methods (silica gel column with ethyl acetate/hexane gradients). Recrystallization from ethanol or methanol is recommended for crystalline derivatives.

Advanced Research Questions

Q. How can the 3-amino group be functionalized for derivatization?

  • Methodological Answer : The amino group is reactive toward:

  • Acylation : Use activated esters (e.g., NHS esters) or coupling agents (e.g., EDC/HOBt) for amide formation (as in ).
  • Mannich Reactions : Introduce alkyl/aryl groups via formaldehyde-mediated condensation (similar to ).
  • Protection : Boc or Fmoc groups prevent unwanted side reactions during multi-step syntheses.

Q. How to resolve discrepancies in NMR data for derivatives?

  • Methodological Answer :

  • 2D NMR : Use COSY to confirm spin-spin coupling and HSQC to assign proton-carbon correlations.
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectra.
  • Comparative Analysis : Cross-reference with literature (e.g., compound 283’s δ 2.56 ppm methyl signal in ).

Q. What strategies improve low yields during esterification?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP or TsOH to enhance reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 94% yield for compound 283 in under controlled conditions).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility.

Q. How do computational methods predict reactivity of the amino group?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify nucleophilic sites.
  • Molecular Docking : Predict interactions with biological targets (e.g., MERS-CoV inhibitors in ).
  • SAR Studies : Compare with analogs (e.g., ethyl 1-benzyl derivatives in ) to guide functionalization.

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